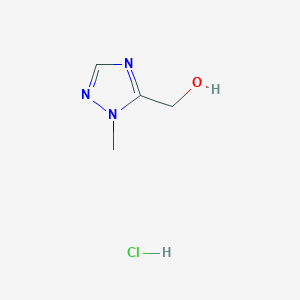

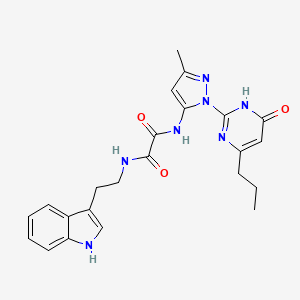

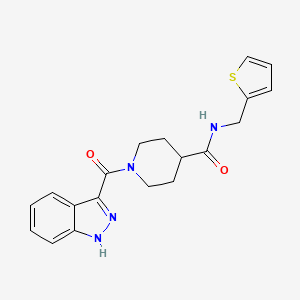

![molecular formula C18H18ClN3O3S B2485498 (E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide CAS No. 2035036-12-3](/img/structure/B2485498.png)

(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acrylamide derivatives often involves multi-step chemical processes. For instance, a novel acrylamide monomer was synthesized through a two-step procedure involving basic conditions and reaction with acryloyl chloride and triethylamine, highlighting the complexity and chemical reactivity of such compounds (Barım & Akman, 2019).

Molecular Structure Analysis

X-ray crystallography is frequently utilized to confirm the molecular structure of synthesized compounds. For example, the structure of a related triazolo[4,5-b][1,3,4]thiadiazole compound was confirmed, demonstrating the utility of spectroscopic techniques in elucidating chemical structures (Nanjunda-Swamy et al., 2005).

Chemical Reactions and Properties

Acrylamide derivatives engage in various chemical reactions, including interactions with N-sulfonylamines to yield 1,2,5-thiadiazoles, showcasing their reactive versatility and potential for further chemical modifications (Tornus, Schaumann*, & Adiwidjaja, 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of chemical compounds under different conditions. While specific data for the compound was not found, related research emphasizes the importance of these properties in the application and handling of similar chemical entities.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and mechanisms of reaction, define the practical applications of a compound. For example, the synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates highlight the potential utility of chlorophenyl and thiadiazole moieties in developing novel herbicides (Wang et al., 2004).

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Potential

(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide has shown promise in antimicrobial and anticancer applications. The compound has been utilized as a precursor for the synthesis of various heterocyclic compounds like imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems, exhibiting antimicrobial activity in some synthesized compounds (Elmagd et al., 2017). Furthermore, certain derivatives of this compound have demonstrated cytotoxic activity against human cancer cell lines, highlighting their potential as anticancer agents (Kamal et al., 2014).

Solvatochromic Studies

The compound has also been part of studies involving solvatochromism. Research on its absorption and fluorescence spectra in various solvents indicates its potential in studying interactions between molecules and their environments, which is critical in understanding molecular properties in different states (Patil et al., 2011).

Antioxidant Activity

The antioxidant potential of thiadiazole derivatives, which include the (E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide structure, has been investigated. These studies are essential in the development of new therapeutic agents, given the critical role of antioxidants in combating oxidative stress-related diseases (Djukic et al., 2018).

Antiviral and Herbicidal Applications

This compound and its derivatives have been explored for their potential antiviral and herbicidal activities. Synthesized derivatives have shown specific anti-tobacco mosaic virus activity, which is significant for agricultural applications (Chen et al., 2010). Additionally, they have been used in the synthesis of herbicidal agents, indicating their utility in the development of novel herbicides (Wang et al., 2004).

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S/c1-12-10-16-17(22(3)26(24,25)21(16)2)11-15(12)20-18(23)9-8-13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVNMNKNEHEWBS-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C=CC3=CC=CC=C3Cl)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1NC(=O)/C=C/C3=CC=CC=C3Cl)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

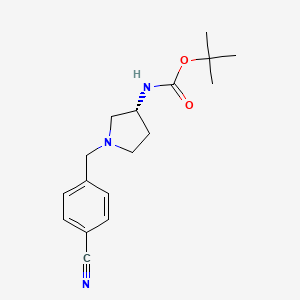

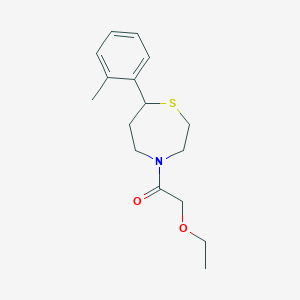

![N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2485415.png)

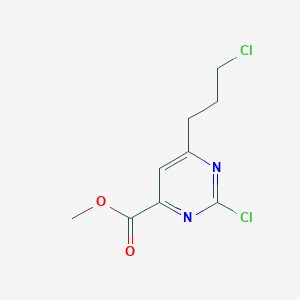

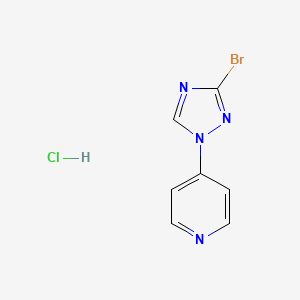

![N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485422.png)

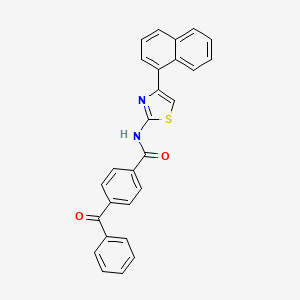

![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine](/img/structure/B2485424.png)

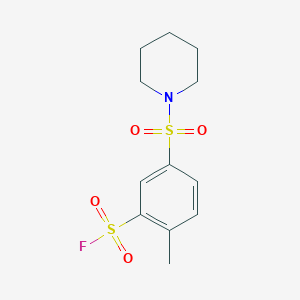

![Methyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2485425.png)